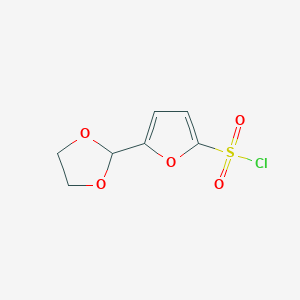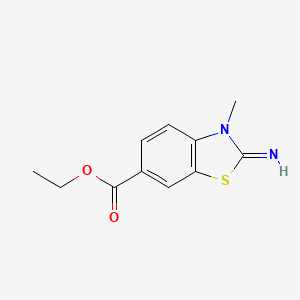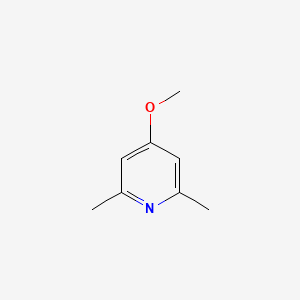
4-Methoxy-2,6-dimethylpyridine
Descripción general
Descripción
4-Methoxy-2,6-dimethylpyridine (also known as 4-MDP) is an aromatic heterocyclic organic compound with a molecular formula of C7H9NO. It is a colorless liquid with a strong odor and a boiling point of about 125°C. 4-MDP is a common intermediate in the synthesis of pharmaceuticals, fragrances, and other compounds. It is also used in the production of certain pesticides, dyes, and other chemicals.
Aplicaciones Científicas De Investigación
Acid-Base Equilibria Studies
4-Methoxy-2,6-dimethylpyridine N-oxide has been studied in the context of acid-base equilibria. Barczyński and Szafran (1994) investigated its behavior in solutions with trifluoroacetic acid, providing insights into the formation and dissociation constants of various chemical species. This research contributes to the understanding of hydrogen bonds in acid-base complexes (Barczyński & Szafran, 1994).
Crystal Structure Analysis
The crystal structure of this compound N-oxide in complex with pentachlorophenol was determined by X-ray analysis, providing valuable information on molecular interactions and hydrogen bonding. This study by Dega-Szafran et al. (1995) contributes to the broader understanding of molecular structures and interactions in chemistry (Dega-Szafran et al., 1995).
Synthesis and Reactivity
Significant research has been conducted on the synthesis and reactivity of derivatives of this compound. For example, Liang (2007) explored a method for synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, contributing to the field of synthetic chemistry (Liang, 2007).
Zeolite Research
Jacobs and Heylen (1974) investigated the adsorption of 2,6-dimethylpyridine on various zeolites, revealing insights into the selective reaction of these compounds with hydroxyl groups. This research is crucial for understanding the interactions within zeolite catalysts (Jacobs & Heylen, 1974).
Nonlinear Optical Properties
Research by Xiao et al. (2010) on novel chromophores based on this compound derivatives has provided insights into their absorption and photoluminescence properties. This study contributes to the field of materials science, particularly in the area of photonics (Xiao et al., 2010).
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
It’s worth noting that pyridine derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . The 4-Methoxy-2,6-dimethylpyridine could potentially participate in such reactions as a reagent.
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical reactions, including the aforementioned suzuki–miyaura cross-coupling . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the synthesis of various organic compounds .
Propiedades
IUPAC Name |
4-methoxy-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)5-7(2)9-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBIEDKMLUJHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578094 | |
| Record name | 4-Methoxy-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20815-02-5 | |
| Record name | 4-Methoxy-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

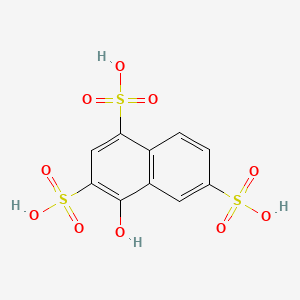


![4-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B1626992.png)
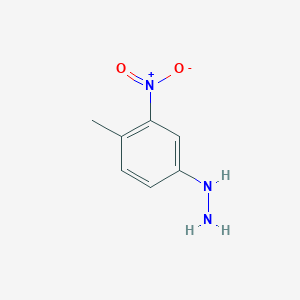



![5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B1626998.png)
![2-[4-(Methylsulfanyl)phenoxy]benzaldehyde](/img/structure/B1626999.png)
![8-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B1627001.png)

